![molecular formula C8H13N3O2 B13953421 6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13953421.png)
6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and its role as a building block for more complex molecules. The spirocyclic framework imparts rigidity and three-dimensionality, which can be advantageous in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one typically involves a multi-step process. One common method starts with the preparation of a suitable precursor, such as a diazaspiro compound, followed by functional group transformations to introduce the aminoacetyl moiety. Key steps may include cyclization reactions, amination, and acylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other spirocyclic diazaspiro compounds, such as 2,6-diazaspiro[3.4]octan-7-one and 2,6-diazaspiro[3.4]octan-5-one. These compounds share the spirocyclic framework but differ in the functional groups attached to the core structure.
Uniqueness
What sets 6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one apart is the presence of the aminoacetyl group, which imparts unique chemical and biological properties. This functional group can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.
特性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
7-(2-aminoacetyl)-1,7-diazaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C8H13N3O2/c9-4-7(13)11-2-1-8(5-11)3-6(12)10-8/h1-5,9H2,(H,10,12) |
InChIキー |
NGUSWCPFFDCQOQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC12CC(=O)N2)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13953346.png)
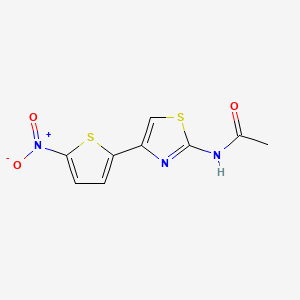
![1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]-](/img/structure/B13953353.png)
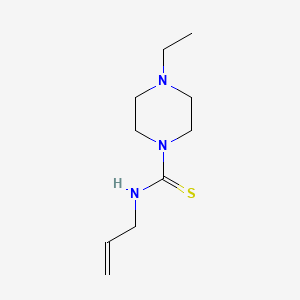
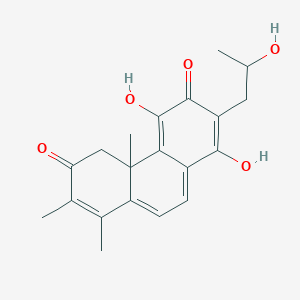

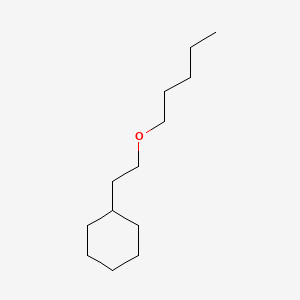
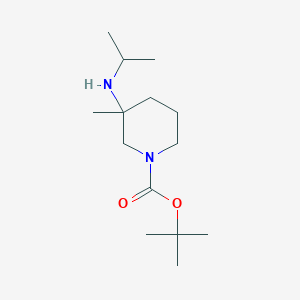
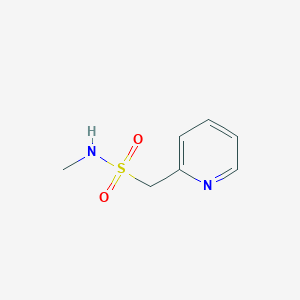

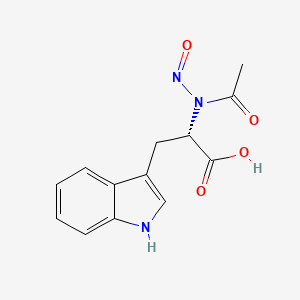
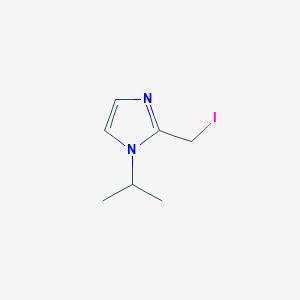
![2-[(2-Oxopropoxy)methyl]prop-2-enenitrile](/img/structure/B13953414.png)
![2H-Imidazo[4,5-G]benzoxazole](/img/structure/B13953427.png)
